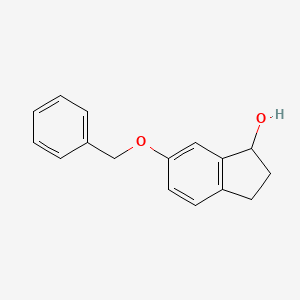

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol

Description

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol featuring a benzyloxy substituent at the 6-position of the indenol scaffold. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structure combines a fused bicyclic system (2,3-dihydro-1H-indene) with a hydroxyl group at the 1-position and a benzyl-protected ether at the 6-position. The benzyloxy group enhances lipophilicity, influencing solubility and reactivity, while the hydroxyl group enables participation in hydrogen bonding and further derivatization .

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C16H16O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10,16-17H,7,9,11H2 |

InChI Key |

RHPGEEQCSPJUHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

- 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3) :

This positional isomer substitutes the benzyloxy group at the 5-position instead of the 6-position. The altered substitution pattern affects electronic distribution and steric interactions. For example, the 5-benzyloxy derivative may exhibit different π-π stacking behavior in biological systems compared to the 6-substituted analog, as seen in antimalarial compounds where benzyloxy groups interact with porphyrin rings .

Functional Group Variations

- 5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8): This compound replaces the hydroxyl group with a ketone and adds a methoxy group at the 6-position. The ketone functionality increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the hydroxyl group in 6-(benzyloxy)indenol allows for oxidation or protection strategies. The methoxy group, being smaller than benzyloxy, reduces steric hindrance but enhances electron donation via resonance .

- 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol (CAS 1623-09-2): Substituting benzyloxy with a tert-butyl group introduces significant steric bulk, which may hinder access to the hydroxyl group for reactions like esterification.

- 6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS 1096537-29-9): Bromine at the 6-position enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the benzyloxy group is more suited for deprotection strategies (e.g., hydrogenolysis) to unmask hydroxyl groups .

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves introducing the benzyloxy group to a dihydroindenol scaffold. Key steps may include:

- Friedel-Crafts alkylation or nucleophilic substitution to attach the benzyloxy group at the 6-position.

- Reduction strategies (e.g., NaBH4 or LiAlH4) to stabilize the dihydroindenol structure.

- Protection/deprotection sequences (e.g., using benzyl ethers) to prevent unwanted side reactions .

Reagent choice (e.g., Pd catalysts for regioselective coupling) and solvent polarity significantly impact yield and purity. For example, polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and confirm stereochemistry .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the dihydroindenol framework .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C16H16O2) and detects isotopic patterns .

Q. How does the benzyloxy group influence the compound’s reactivity in functionalization reactions?

The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective derivatization at other positions (e.g., oxidation of the alcohol to a ketone). It can be removed via hydrogenolysis (H2/Pd-C) or acidic cleavage (e.g., BBr3) to regenerate the hydroxyl group for further reactions .

Advanced Research Questions

Q. What strategies are employed to achieve stereochemical control in the synthesis of enantiopure derivatives?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S)-configured indenols) to direct asymmetric synthesis .

- Catalytic Asymmetric Hydrogenation : Pd or Ru catalysts with chiral ligands (e.g., BINAP) induce enantioselectivity in ketone reductions .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during esterification .

Q. How can computational methods predict the compound’s biological activity or binding affinity?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox reactivity and nucleophilic/electrophilic sites .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzyloxy group’s hydrophobicity may enhance binding to hydrophobic pockets .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity data .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Byproduct Formation : Competing reactions (e.g., over-oxidation or dimerization) require optimized stoichiometry and temperature control.

- Catalyst Deactivation : Pd catalysts may lose activity due to benzyloxy group coordination; ligand tuning (e.g., bulky phosphines) improves stability .

- Purification : Chromatography is often necessary to separate diastereomers or regioisomers, increasing complexity at larger scales .

Q. How do structural modifications (e.g., halogenation) alter the compound’s physicochemical properties?

- Halogen Substituents : Bromine or fluorine at the 5-position increases lipophilicity (logP) and metabolic stability, as seen in analogs like 6-bromo-5-fluoro derivatives .

- Methoxy vs. Benzyloxy : Replacing benzyloxy with methoxy reduces steric bulk but decreases protection versatility .

- Ring Saturation : Partial saturation (dihydro structure) enhances conformational rigidity, impacting binding to rigid enzyme active sites .

Q. What evidence supports the compound’s potential as a scaffold for enzyme inhibitors?

- Aggrecanase Inhibition : Derivatives with dihydroindenol scaffolds show nM-level activity by mimicking tyrosine residues in enzyme active sites .

- Antimicrobial Activity : Analogous indenol derivatives exhibit growth inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- SAR Studies : Modifications at the 1-OH position (e.g., esterification) correlate with enhanced potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.